Computed Lipophilicity (XLogP3) Differentiates (2-Ethoxy-5-methylphenyl)methanamine from Its Non-Methylated Analog
The compound exhibits a computed XLogP3 value of 1.5, indicating moderate lipophilicity [1]. This value is lower than that of (2-ethoxyphenyl)methanamine, which lacks the 5-methyl group and has a calculated LogP of 2.24 [2]. This difference is attributable to the electron-donating and steric effects of the meta-methyl group. For researchers designing compounds with specific solubility or membrane permeability profiles, this quantifiable difference in lipophilicity can significantly influence experimental outcomes and must be considered when selecting building blocks.
| Evidence Dimension | Computed Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | 1.5 (XLogP3) |
| Comparator Or Baseline | (2-ethoxyphenyl)methanamine (CAS 37806-29-4): 2.24 (LogP) |
| Quantified Difference | Δ = -0.74 |
| Conditions | Computational prediction (XLogP3 3.0 / standard LogP calculation) |
Why This Matters
This quantified difference in lipophilicity provides a basis for expecting differential behavior in assays involving cellular permeability or partition-based separations.
- [1] PubChem. (2024). (2-Ethoxy-5-methylphenyl)methanamine (Compound Summary), CID 63322858. Retrieved from National Center for Biotechnology Information. View Source
- [2] Molbase. (n.d.). (2-ethoxyphenyl)methanamine (Compound Information), CAS 37806-29-4. View Source
